molecular formula C21H24FN3OS B4622475 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol

1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol

Cat. No.: B4622475
M. Wt: 385.5 g/mol
InChI Key: NADLONDIMFSAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol is a useful research compound. Its molecular formula is C21H24FN3OS and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.16241173 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

Aurora kinases play a crucial role in cell division, and their inhibition has been a target for cancer therapy. Compounds with structural similarities to 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol have been studied for their potential as Aurora kinase inhibitors. Such inhibitors could be useful in treating cancer by inhibiting Aurora A, which is essential for mitotic entry and spindle assembly (ロバート ヘンリー,ジェームズ, 2006).

Anti-inflammatory and Analgesic Properties

Compounds related to the query chemical have been investigated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. Research has shown that derivatives with structural features similar to the query compound have exhibited remarkable activities in these areas, comparable to acetylsalicylic acid, suggesting potential applications in treating inflammation and pain (G. Menozzi et al., 1992).

Sigma Receptor Ligands

Sigma receptors are involved in several central nervous system functions, and ligands targeting these receptors could have therapeutic applications. Research on thiophene bioisosteres of spirocyclic sigma receptor ligands, which share a similar structural motif with the query compound, has led to the identification of compounds with high affinity and selectivity against sigma receptors. These findings suggest potential uses in developing treatments for disorders related to sigma receptor dysregulation (C. Oberdorf et al., 2008).

Antipsychotic Agents

The structural framework of this compound suggests potential exploration in the development of antipsychotic agents. Studies on similar compounds have shown antipsychotic-like profiles in behavioral animal tests, providing insights into novel pathways for antipsychotic drug development without the dopamine receptor interaction typically associated with existing antipsychotics (L D Wise et al., 1987).

Properties

IUPAC Name

1-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS/c1-14-10-18(15(2)27-14)21-16(11-24-9-5-6-17(26)13-24)12-25(23-21)20-8-4-3-7-19(20)22/h3-4,7-8,10,12,17,26H,5-6,9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLONDIMFSAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NN(C=C2CN3CCCC(C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Reactant of Route 2
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1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Reactant of Route 3
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Reactant of Route 4
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Reactant of Route 5
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol
Reactant of Route 6
Reactant of Route 6
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol

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